molecular formula C17H22N2O2 B10811306 1-[(Furan-2-YL)methyl]-4-[(3-methoxyphenyl)methyl]piperazine

1-[(Furan-2-YL)methyl]-4-[(3-methoxyphenyl)methyl]piperazine

Cat. No.: B10811306
M. Wt: 286.37 g/mol
InChI Key: QGAPZHVCQZZDIF-UHFFFAOYSA-N
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Description

1-[(Furan-2-YL)methyl]-4-[(3-methoxyphenyl)methyl]piperazine is a complex organic compound that features a furan ring, a methoxy-substituted phenyl ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Furan-2-YL)methyl]-4-[(3-methoxyphenyl)methyl]piperazine typically involves the reaction of furan-2-carbaldehyde with 4-[(3-methoxyphenyl)methyl]piperazine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[(Furan-2-YL)methyl]-4-[(3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

1-[(Furan-2-YL)methyl]-4-[(3-methoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(Furan-2-YL)methyl]-4-[(3-methoxyphenyl)methyl]piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

    1-[(Furan-2-YL)methyl]-4-[(4-methoxyphenyl)methyl]piperazine: Similar structure but with a different substitution pattern on the phenyl ring.

    1-[(Furan-2-YL)methyl]-4-[(3-chlorophenyl)methyl]piperazine: Similar structure but with a chlorine substituent instead of a methoxy group.

Uniqueness: 1-[(Furan-2-YL)methyl]-4-[(3-methoxyphenyl)methyl]piperazine is unique due to the specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-20-16-5-2-4-15(12-16)13-18-7-9-19(10-8-18)14-17-6-3-11-21-17/h2-6,11-12H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAPZHVCQZZDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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